3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that can include the use of isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde in one-pot reactions under mild conditions to yield highly substituted furopyrimidinones with high purity and yield. For instance, a facile approach for synthesizing 3-methylthio-substituted furans and related derivatives utilizes copper(II) oxide, iodine, and dimethyl sulfoxide in a cross-coupling reaction followed by a domino process involving the reduction and Paal-Knorr furan synthesis (Yin et al., 2008).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to our compound of interest reveals intricate details about their geometry and electronic configuration. For example, the structural analysis of "3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione" provides insights into its orthorhombic crystal structure and the conformation of its rings, showcasing the potential for diverse interactions and reactivity patterns (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate a wide range of reactivities and transformations. For example, the transformation of 4,9-methanoundecafulvenes into 3-substituted 7,12-methanocycloundeca[4,5]furo[2,3-d]pyrimidine-2,4(1H,3H)-diones through oxidative cyclization and subsequent ring-opening and ring-closure reactions highlights the complex chemical behavior and the influence of structure on reactivity (Naya et al., 2005).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-3-5-11(6-4-10)19-14(20)8-13(18-15(19)21)17-9-12-2-1-7-22-12/h1-8,17H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNYBCIUHFWVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione |
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